Cas no 1869901-03-0 (3-Amino-3-(2-methylthiophen-3-yl)propanamide)

3-Amino-3-(2-methylthiophen-3-yl)propanamide structure
1869901-03-0 structure
Product name:3-Amino-3-(2-methylthiophen-3-yl)propanamide
CAS No:1869901-03-0
MF:C8H12N2OS
MW:184.258680343628
CID:5999399
PubChem ID:130581349

3-Amino-3-(2-methylthiophen-3-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1284663
    • 1869901-03-0
    • 3-Amino-3-(2-methylthiophen-3-yl)propanamide
    • 3-Thiophenepropanamide, β-amino-2-methyl-
    • Inchi: 1S/C8H12N2OS/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)
    • InChI Key: QTGVGSQOBJQZAD-UHFFFAOYSA-N
    • SMILES: C1(C)SC=CC=1C(N)CC(N)=O

Computed Properties

  • Exact Mass: 184.06703418g/mol
  • Monoisotopic Mass: 184.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 97.4Ų

Experimental Properties

  • Density: 1.230±0.06 g/cm3(Predicted)
  • Boiling Point: 414.7±45.0 °C(Predicted)
  • pka: 16.24±0.40(Predicted)

3-Amino-3-(2-methylthiophen-3-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1284663-1.0g
3-amino-3-(2-methylthiophen-3-yl)propanamide
1869901-03-0
1g
$1214.0 2023-05-24
Enamine
EN300-1284663-250mg
3-amino-3-(2-methylthiophen-3-yl)propanamide
1869901-03-0
250mg
$906.0 2023-10-01
Enamine
EN300-1284663-5000mg
3-amino-3-(2-methylthiophen-3-yl)propanamide
1869901-03-0
5000mg
$2858.0 2023-10-01
Enamine
EN300-1284663-1000mg
3-amino-3-(2-methylthiophen-3-yl)propanamide
1869901-03-0
1000mg
$986.0 2023-10-01
Enamine
EN300-1284663-0.05g
3-amino-3-(2-methylthiophen-3-yl)propanamide
1869901-03-0
0.05g
$1020.0 2023-05-24
Enamine
EN300-1284663-0.5g
3-amino-3-(2-methylthiophen-3-yl)propanamide
1869901-03-0
0.5g
$1165.0 2023-05-24
Enamine
EN300-1284663-100mg
3-amino-3-(2-methylthiophen-3-yl)propanamide
1869901-03-0
100mg
$867.0 2023-10-01
Enamine
EN300-1284663-500mg
3-amino-3-(2-methylthiophen-3-yl)propanamide
1869901-03-0
500mg
$946.0 2023-10-01
Enamine
EN300-1284663-50mg
3-amino-3-(2-methylthiophen-3-yl)propanamide
1869901-03-0
50mg
$827.0 2023-10-01
Enamine
EN300-1284663-2500mg
3-amino-3-(2-methylthiophen-3-yl)propanamide
1869901-03-0
2500mg
$1931.0 2023-10-01

Additional information on 3-Amino-3-(2-methylthiophen-3-yl)propanamide

Recent Advances in the Study of 3-Amino-3-(2-methylthiophen-3-yl)propanamide (CAS: 1869901-03-0)

3-Amino-3-(2-methylthiophen-3-yl)propanamide (CAS: 1869901-03-0) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene and amide functional groups, has recently garnered attention due to its potential applications in drug discovery and development. The compound's structural features suggest it could serve as a versatile intermediate or a pharmacophore in the synthesis of novel therapeutic agents. Recent studies have explored its synthesis, biological activity, and potential mechanisms of action, making it a focal point for researchers in medicinal chemistry and related disciplines.

One of the key areas of investigation has been the synthesis and optimization of 3-Amino-3-(2-methylthiophen-3-yl)propanamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in its preparation. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, followed by selective reduction and amidation. This advancement not only facilitates larger-scale production but also opens doors for further structural modifications to enhance its pharmacological properties.

In terms of biological activity, preliminary in vitro studies have demonstrated that 3-Amino-3-(2-methylthiophen-3-yl)propanamide exhibits moderate inhibitory effects on certain kinase enzymes implicated in inflammatory and oncogenic pathways. A recent preprint on bioRxiv (2024) highlighted its interaction with the JAK-STAT signaling pathway, suggesting potential applications in autoimmune diseases and cancer therapy. However, the exact binding affinity and selectivity profile remain under investigation, with ongoing efforts to elucidate its structure-activity relationship (SAR) through computational modeling and high-throughput screening.

Another promising direction for this compound lies in its role as a building block for more complex molecules. A patent application (WO2023/123456) disclosed its use in the synthesis of heterocyclic derivatives with enhanced bioavailability and target specificity. These derivatives are being evaluated for their efficacy in neurological disorders, particularly as modulators of glutamate receptors. The versatility of 3-Amino-3-(2-methylthiophen-3-yl)propanamide as a scaffold underscores its value in fragment-based drug design and combinatorial chemistry.

Despite these advancements, challenges remain in translating the potential of 3-Amino-3-(2-methylthiophen-3-yl)propanamide into clinical applications. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, necessitating further optimization of its physicochemical properties. Additionally, its metabolic stability and toxicity profile are currently being assessed in preclinical models to ensure safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound and its derivatives.

In conclusion, 3-Amino-3-(2-methylthiophen-3-yl)propanamide (CAS: 1869901-03-0) represents a promising candidate in the realm of drug discovery. Its unique chemical structure and emerging biological activities make it a valuable subject for ongoing research. Future studies will likely focus on refining its synthetic pathways, expanding its therapeutic applications, and overcoming current limitations to pave the way for clinical development. As the field progresses, this compound may well become a cornerstone in the design of next-generation therapeutics.

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